molecular formula C8H6ClNO4S B14853872 2-Acetyl-6-formylpyridine-4-sulfonyl chloride

2-Acetyl-6-formylpyridine-4-sulfonyl chloride

Katalognummer: B14853872
Molekulargewicht: 247.66 g/mol
InChI-Schlüssel: MFCQCXMMFBOYAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-6-formylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-acetyl-6-formylpyridine. This reaction can be carried out using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-6-formylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.

    Sulfonyl Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-6-formylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride is primarily based on its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful in various chemical transformations and modifications of biomolecules. The acetyl and formyl groups also contribute to its reactivity and versatility in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylpyridine-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.

    6-Formylpyridine-4-sulfonyl chloride: Lacks the acetyl group, which affects its reactivity and applications.

    2-Acetyl-4-sulfonyl chloride: Lacks both the formyl and pyridine groups, limiting its use in specific reactions.

Uniqueness

2-Acetyl-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.

Eigenschaften

Molekularformel

C8H6ClNO4S

Molekulargewicht

247.66 g/mol

IUPAC-Name

2-acetyl-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO4S/c1-5(12)8-3-7(15(9,13)14)2-6(4-11)10-8/h2-4H,1H3

InChI-Schlüssel

MFCQCXMMFBOYAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.